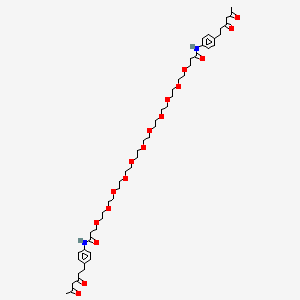

Diketone-PEG11-Diketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[4-(3,5-dioxohexyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76N2O17/c1-41(53)39-47(55)13-7-43-3-9-45(10-4-43)51-49(57)15-17-59-19-21-61-23-25-63-27-29-65-31-33-67-35-37-69-38-36-68-34-32-66-30-28-64-26-24-62-22-20-60-18-16-50(58)52-46-11-5-44(6-12-46)8-14-48(56)40-42(2)54/h3-6,9-12H,7-8,13-40H2,1-2H3,(H,51,57)(H,52,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNVKETZZOYMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC2=CC=C(C=C2)CCC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76N2O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

977.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diketone-PEG11-Diketone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a plausible synthetic pathway for Diketone-PEG11-Diketone, a homobifunctional crosslinker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a single, publicly available, step-by-step protocol, this document outlines a rational, multi-step synthesis based on established and reliable organic chemistry methodologies. The synthesis is divided into three core stages:

-

Synthesis of the Diamino-PEG11 Linker: Functionalization of a polyethylene (B3416737) glycol (PEG) chain to introduce terminal amine groups.

-

Synthesis of the Diketone Moiety: Creation of a 1,3-diketone functional group appended to a benzoic acid, which will serve as the coupling partner.

-

Final Amide Coupling: Conjugation of the diamino-PEG11 linker with two equivalents of the diketone moiety to yield the final product.

Each stage is presented with a detailed experimental protocol, a summary of quantitative data in tabular form, and a visual representation of the workflow.

Stage 1: Synthesis of α,ω-Diamino-undecaethylene Glycol (H₂N-PEG11-NH₂)

The initial stage focuses on the preparation of the PEG linker with terminal amino groups. A common and effective method involves the tosylation of the terminal hydroxyl groups of PEG11-diol, followed by nucleophilic substitution with an amine source, such as sodium azide (B81097) and subsequent reduction, or direct displacement with ammonia (B1221849). The following protocol details a two-step process involving tosylation and amination.

Experimental Protocol: Synthesis of Diamino-PEG11

Step 1a: α,ω-Ditosyl-undecaethylene Glycol (TsO-PEG11-OTs)

-

To a solution of undecaethylene glycol (PEG11-diol, 1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, approx. 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (B128534) (2.5 eq.).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 2.2 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylated PEG11.

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 1b: α,ω-Diamino-undecaethylene Glycol (H₂N-PEG11-NH₂)

-

Dissolve the purified TsO-PEG11-OTs (1.0 eq.) in a concentrated aqueous solution of ammonia (a large excess).

-

Transfer the solution to a sealed pressure vessel.

-

Heat the reaction mixture to 60-80 °C and stir for 48 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

-

Dissolve the residue in a minimal amount of water and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final diamino-PEG11 product.

Quantitative Data: Synthesis of Diamino-PEG11

| Step | Reactant | Molar Eq. | Reagent/Solvent | Conditions | Typical Yield |

| 1a | PEG11-diol | 1.0 | p-Toluenesulfonyl chloride (2.2 eq.), Triethylamine (2.5 eq.), DCM | 0 °C to RT, 17 h | 85-95% |

| 1b | TsO-PEG11-OTs | 1.0 | Concentrated Ammonia (excess), Water | 60-80 °C, 48 h | 70-85% |

Workflow Diagram: Synthesis of Diamino-PEG11

The Hydrophilic Advantage: A Technical Guide to Long-Chain PEG Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the optimization of a therapeutic agent's pharmacokinetic and pharmacodynamic profile is paramount. Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has emerged as a cornerstone in this endeavor. The covalent attachment of PEG chains, a process known as PEGylation, to drugs—ranging from small molecules to large biologics—can dramatically enhance their therapeutic performance. Long-chain PEG linkers, in particular, offer a versatile platform to improve solubility, extend circulatory half-life, and reduce immunogenicity. This technical guide provides an in-depth exploration of the hydrophilic properties of long-chain PEG linkers, detailing their application, synthesis, characterization, and impact on drug efficacy.

The Role of Hydrophilicity in Drug Efficacy

The hydrophilic nature of long-chain PEG linkers is central to their beneficial effects in drug development. The repeating ether units of the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the conjugated drug. This "stealth" effect has several profound consequences:

-

Enhanced Solubility: Many potent drug molecules are hydrophobic, limiting their formulation for intravenous administration. PEGylation significantly increases the aqueous solubility of these compounds.

-

Prolonged Circulation Half-Life: The increased hydrodynamic radius of PEGylated drugs reduces their renal clearance. This extended circulation time allows for greater drug accumulation at the target site and reduces the required dosing frequency.

-

Reduced Immunogenicity: The hydration shell masks the drug from the host's immune system, thereby reducing its antigenicity and the risk of an immune response.

-

Improved Stability: The protective aqueous layer shields the drug from enzymatic degradation, enhancing its stability in biological fluids.

Quantitative Impact of Long-Chain PEG Linkers

The length of the PEG linker is a critical parameter that can be tailored to optimize the desired properties of a drug conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key performance metrics.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG4 | ~5.0 | 1.7 |

| PEG8 | ~3.0 | 2.8 |

| PEG12 | ~2.5 | 3.4 |

| PEG24 | ~2.0 | 4.3 |

| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |

| Conjugate | Half-life (t½) in vivo | In Vitro Cytotoxicity (IC50, ng/mL) |

| ZHER2-SMCC-MMAE (No PEG) | 19.6 min | 1.8 |

| ZHER2-PEG4K-MMAE | 49.0 min (2.5-fold increase) | 8.1 (4.5-fold decrease) |

| ZHER2-PEG10K-MMAE | 219.5 min (11.2-fold increase) | 39.6 (22-fold decrease) |

| Data from a study on affibody-based drug conjugates targeting HER2. |

| Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) |

| mPEG(750)-g-CS | 112.8 ± 3.4 | +35.0 ± 1.3 | 18.4 ± 1.5 |

| mPEG(2000)-g-CS | 135.4 ± 2.9 | +25.1 ± 1.1 | 17.8 ± 1.2 |

| mPEG(5000)-g-CS | 171.2 ± 3.8 | +7.4 ± 0.8 | 17.1 ± 1.3 |

| Physicochemical properties of methotrexate-loaded chitosan (B1678972) (CS) nanoparticles with different molecular weights of methoxy (B1213986) PEG (mPEG). |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated drugs. The following sections provide representative protocols for key experimental procedures.

Synthesis of a Heterobifunctional Long-Chain PEG Linker

This protocol describes the synthesis of an α-amine-ω-hydroxyl PEG, a versatile heterobifunctional linker.

Materials:

-

α-Azide-ω-hydroxyl PEG

-

Triphenylphosphine (PPh₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Diss

Methodological & Application

Application Notes and Protocols for Diketone-PEG11-Diketone in Lysine Residue Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketone-PEG11-Diketone is a homobifunctional crosslinker that facilitates the conjugation of molecules to primary amines, specifically the ε-amine of lysine (B10760008) residues on proteins. The core reactivity stems from the 1,3-diketone functional groups at both ends of the polyethylene (B3416737) glycol (PEG) spacer. The reaction between a 1,3-diketone and a primary amine results in the formation of a stable β-enaminone linkage. This chemistry offers a valuable tool for various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and other protein-based therapeutics and diagnostics. The PEG11 spacer enhances solubility and provides a defined distance between the conjugated molecules.

These application notes provide an overview of the reaction conditions, detailed experimental protocols for protein conjugation, and methods for the characterization of the resulting conjugates.

Reaction Mechanism

The conjugation of this compound to a lysine residue proceeds through the formation of a β-enaminone. The primary amine of the lysine side chain acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-diketone. This is followed by a dehydration step to form the stable enaminone conjugate.

Quantitative Data Summary

While specific kinetic and efficiency data for this compound are not extensively published, the following tables provide a template with hypothetical data to illustrate expected outcomes under various conditions. Researchers should perform optimization experiments to determine the ideal parameters for their specific protein and application.

Table 1: Effect of pH on Conjugation Efficiency

| pH | Molar Ratio (Linker:Protein) | Temperature (°C) | Reaction Time (h) | Conjugation Efficiency (%) |

| 6.5 | 10:1 | 25 | 4 | 35 |

| 7.4 | 10:1 | 25 | 4 | 65 |

| 8.0 | 10:1 | 25 | 4 | 85 |

| 8.5 | 10:1 | 25 | 4 | 90 |

| 9.0 | 10:1 | 25 | 4 | 80 (potential for aggregation) |

Table 2: Effect of Molar Ratio on Drug-to-Antibody Ratio (DAR)

| Molar Ratio (Linker:Antibody) | pH | Temperature (°C) | Reaction Time (h) | Average DAR |

| 5:1 | 8.0 | 25 | 2 | 2.1 |

| 10:1 | 8.0 | 25 | 2 | 3.8 |

| 20:1 | 8.0 | 25 | 2 | 6.2 |

| 40:1 | 8.0 | 25 | 2 | 7.5 |

Table 3: Stability of β-Enaminone Linkage

| pH | Temperature (°C) | Incubation Time (days) | % Intact Conjugate |

| 5.0 | 37 | 7 | 75 |

| 7.4 | 37 | 7 | 95 |

| 8.5 | 37 | 7 | 92 |

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of a protein with a molecule containing a primary amine via the this compound linker.

Materials:

-

Protein of interest (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound linker

-

Organic co-solvent (e.g., DMSO, DMF)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound in an organic co-solvent (e.g., 10 mM in DMSO).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic co-solvent should ideally be below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with gentle mixing. Reaction time and temperature can be optimized.

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Characterize the resulting conjugate for purity, concentration, and degree of labeling (see Protocol 2).

-

Protocol 2: Characterization of the Protein Conjugate

A. Determination of Protein Concentration:

-

Measure the absorbance of the conjugate at 280 nm using a spectrophotometer. The protein concentration can be calculated using the Beer-Lambert law with the known extinction coefficient of the protein.

B. Quantification of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

-

If the conjugated molecule has a distinct UV-Vis absorbance, the

Application Notes and Protocols for Diketone-PEG11-Diketone in Targeted Protein Degrader Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Diketone-PEG11-Diketone is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2] The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.[3][4][5] The terminal diketone functional groups provide reactive handles for conjugation to the POI and E3 ligase ligands. This document provides detailed application notes and protocols for the use of this compound in the development of targeted protein degraders.

Mechanism of Action

PROTACs synthesized using this compound operate through the canonical PROTAC mechanism of action. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain is then recognized by the 26S proteasome, leading to the degradation of the target protein. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.

Caption: Mechanism of action of a PROTAC synthesized with this compound.

Data Presentation

The following tables present hypothetical yet representative quantitative data for a series of PROTACs synthesized using this compound to target Bruton's Tyrosine Kinase (BTK), a validated target in B-cell malignancies. These values are based on typical ranges observed in the literature for potent BTK degraders.

Table 1: In Vitro Degradation of BTK by this compound-based PROTACs

| PROTAC ID | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |

| DPD-BTK-01 | Ibrutinib analog | Pomalidomide (B1683931) | 15 | >95 |

| DPD-BTK-02 | ARQ-531 analog | Pomalidomide | 8 | >98 |

| DPD-BTK-03 | Ibrutinib analog | VHL ligand | 25 | >90 |

| DPD-BTK-04 | ARQ-531 analog | VHL ligand | 12 | >95 |

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Activity of Lead PROTAC DPD-BTK-02

| Cell Line | Target | IC50 (nM) |

| Ramos (Burkitt's Lymphoma) | BTK | 5 |

| TMD8 (Diffuse Large B-cell Lymphoma) | BTK | 10 |

| HEK293 (Control) | - | >10,000 |

IC50: Concentration required for 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of PROTACs using this compound are provided below.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC using amide bond formation.

Step 1: Monofunctionalization of this compound

-

Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (e.g., pomalidomide with an amino linker) (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting monofunctionalized linker-ligand conjugate by flash column chromatography.

Step 2: Coupling of the Second Ligand

-

Dissolve the purified monofunctionalized linker-ligand conjugate (1.0 eq) and the amine-containing POI ligand (e.g., an analog of a BTK inhibitor with an amino linker) (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup as described in Step 1.

-

Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

-

Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Caption: General workflow for the synthesis of a PROTAC using this compound.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol is for assessing the ability of a PROTAC to induce the degradation of the target protein in cultured cells.

-

Cell Culture and Treatment:

-

Plate cells (e.g., Ramos cells for BTK) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

-

Caption: Experimental workflow for the Western Blot assay to quantify protein degradation.

Protocol 3: Cellular Viability Assay

This protocol assesses the cytotoxic effect of the PROTAC on cancer cell lines.

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment:

-

Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a versatile linker for the synthesis of PROTACs. Its PEG structure can confer favorable physicochemical properties, while the terminal diketone groups allow for straightforward conjugation to various protein and E3 ligase ligands. The protocols provided herein offer a comprehensive guide for the synthesis and biological evaluation of novel protein degraders using this linker. Through systematic evaluation, researchers can develop potent and selective PROTACs for therapeutic applications.

References

Troubleshooting & Optimization

How to improve the solubility of Diketone-PEG11-Diketone in aqueous buffers

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Diketone-PEG11-Diketone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

A1: this compound is a homobifunctional crosslinker containing two diketone functional groups connected by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows it to be used in bioconjugation, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs).[2][][4][5] Achieving adequate solubility in aqueous buffers is critical for its effective use in crosslinking reactions with biological molecules, which are typically performed in aqueous environments. Poor solubility can lead to low reaction efficiency, precipitation of the crosslinker, and difficulty in achieving desired conjugate concentrations. While PEG linkers are generally incorporated to enhance the water solubility of molecules, the overall solubility of the crosslinker can still be challenging.[6][7]

Q2: I am observing precipitation when I add this compound to my aqueous buffer. What are the common causes?

A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:

-

Limited Aqueous Solubility: Despite the hydrophilic PEG spacer, the diketone end groups and the overall molecule may have limited solubility directly in aqueous solutions.[8][9]

-

Concentration Effects: The concentration of the crosslinker in your stock solution or final reaction mixture may exceed its solubility limit in the chosen buffer.

-

Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of the crosslinker.

-

Temperature: Lower temperatures can decrease the solubility of some compounds.

-

Hydrolysis: Although not directly a solubility issue, hydrolysis of the crosslinker in aqueous buffers can sometimes lead to less soluble byproducts.[10]

Q3: Can I use an organic solvent to dissolve this compound first?

A3: Yes, this is a highly recommended and common practice for crosslinkers with limited aqueous solubility.[8][9][11] You can first dissolve the this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be added to your aqueous reaction buffer. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture is low enough (typically <5%) to not adversely affect the stability and function of your target biomolecules.[11]

Q4: How does the choice of aqueous buffer affect the solubility and stability of this compound?

A4: The choice of buffer is critical. For crosslinkers, it's important to use buffers that do not contain reactive species that can compete with the intended target. For diketone-containing linkers that may react with primary amines, it is advisable to avoid buffers containing primary amines, such as Tris or glycine, if a competing reaction is possible.[10] Phosphate-buffered saline (PBS) or HEPES buffers are often good starting points. The pH of the buffer can also influence the stability of the crosslinker.

Troubleshooting Guide

Issue: Poor Solubility of this compound in Aqueous Buffer

This guide provides a systematic approach to improving the solubility of this compound for successful bioconjugation experiments.

Caption: Troubleshooting workflow for improving the solubility of this compound.

Experimental Protocols and Data

This protocol describes the preparation of a concentrated stock solution of this compound using an organic solvent.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]

-

Add a calculated volume of anhydrous DMSO or DMF to the vial to achieve a high concentration (e.g., 10-100 mM).

-

Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

This protocol helps determine the highest concentration of organic solvent your biological sample can tolerate without adverse effects.

Materials:

-

Your target biomolecule (e.g., protein, antibody) in your chosen aqueous buffer

-

The organic solvent used for the crosslinker stock (DMSO or DMF)

-

An appropriate assay to measure the activity or stability of your biomolecule

Procedure:

-

Prepare a series of dilutions of your biomolecule in the aqueous buffer.

-

To each dilution, add increasing concentrations of the organic solvent (e.g., 0.5%, 1%, 2%, 5%, 10%).

-

Incubate the samples under the same conditions as your planned crosslinking reaction.

-

Measure the activity or stability of your biomolecule at each solvent concentration using your chosen assay.

-

Determine the highest solvent concentration that does not significantly impact your biomolecule's function. This will be your maximum allowable solvent concentration in the final reaction.

The following table provides a summary of common additives and their potential impact on the solubility of PEGylated crosslinkers.

| Additive | Concentration Range | Potential Effect on Solubility | Considerations |

| Organic Co-solvents | |||

| DMSO | 1-20% (v/v) | Generally increases solubility of hydrophobic compounds.[11] | May affect protein stability and function at higher concentrations. |

| DMF | 1-20% (v/v) | Effective in dissolving many organic molecules.[11] | Can be more denaturing to proteins than DMSO. |

| Sugars | |||

| Sucrose | 5-10% (w/v) | Can stabilize proteins and may improve solubility of some conjugates. | Can increase the viscosity of the solution. |

| Trehalose | 5-10% (w/v) | Known protein stabilizer, may help prevent aggregation. | Similar to sucrose, can increase viscosity. |

| Non-ionic Detergents | |||

| Tween® 20 / Triton™ X-100 | 0.01-0.1% (v/v) | Can help solubilize hydrophobic molecules by forming micelles. | May interfere with some downstream applications. |

Note: The optimal additive and its concentration should be empirically determined for your specific system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: A generalized experimental workflow for bioconjugation using this compound.

References

- 1. Diketone-PEG-Diketone | AxisPharm [axispharm.com]

- 2. This compound | TargetMol [targetmol.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. diketone-peg-11-diketone — TargetMol Chemicals [targetmol.com]

- 6. Diketone PEG, Diketone Linker - ADC Linkers | AxisPharm [axispharm.com]

- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

Technical Support Center: Purification of Diketone-PEG11-Diketone Conjugates

Welcome to the technical support center for the purification of Diketone-PEG11-Diketone conjugates. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with purifying these specific molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

A1: The primary challenges in purifying this compound conjugates stem from their unique structure. The PEG11 linker imparts significant hydrophilicity and flexibility, which can lead to poor peak shape (broadening) in chromatography. Conversely, the terminal diketone groups are hydrophobic, creating an amphipathic molecule that can be prone to aggregation and may interact unpredictably with chromatography media. Key impurities often include unreacted starting materials, partially conjugated species, and oligomeric byproducts.

Q2: Which purification techniques are most suitable for this compound conjugates?

A2: The most effective and commonly employed techniques for purifying PEGylated small molecules like this compound are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).[] RP-HPLC separates molecules based on hydrophobicity, while SEC separates based on size. Hydrophobic Interaction Chromatography (HIC) can also be considered as an alternative.[2][3]

Q3: How do I choose between RP-HPLC and SEC for my purification?

A3: The choice depends on the nature of the impurities you need to remove.

-

RP-HPLC is generally the preferred method for high-resolution purification of small molecule PEG conjugates and PROTACs, as it can effectively separate the desired product from closely related hydrophobic and hydrophilic impurities.[4]

-

SEC is particularly useful for removing small molecule impurities from a significantly larger conjugate or for separating aggregates from the desired monomeric product.[] For a relatively small molecule like this compound, SEC might be less effective at resolving the target compound from unreacted starting materials of similar size.

Q4: Are there any alternative purification methods for diketone-containing compounds?

A4: Yes, an alternative method for purifying diketones involves their complexation with a metal agent, such as boron trifluoride. The diketone forms a complex that can be precipitated, washed, and then decomposed to yield the purified diketone.[5] This method can be particularly useful if standard chromatographic techniques prove challenging.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

Reverse Phase HPLC (RP-HPLC) Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Broad or Tailing Peaks | - Secondary interactions with the column's stationary phase.- Sub-optimal mobile phase composition.- Column overload. | - Use a high-purity, end-capped C18 or C8 column.- Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.- Optimize the gradient elution method.- Reduce the sample load on the column. |

| Poor Resolution Between Product and Impurities | - Inappropriate column chemistry.- Gradient is too steep. | - Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Employ a shallower gradient to increase the separation window. |

| Low Recovery of the Conjugate | - Irreversible binding to the column.- Precipitation of the conjugate on the column. | - Use a column with a larger pore size (e.g., 300 Å).- Increase the organic solvent concentration in the mobile phase.- Ensure the sample is fully dissolved in the injection solvent. |

| Presence of Unreacted Starting Materials | - Incomplete reaction.- Inefficient purification. | - Optimize the synthesis reaction conditions.- Adjust the HPLC gradient to better separate the product from the starting materials. |

Size Exclusion Chromatography (SEC) Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Co-elution of Product and Impurities | - Similar hydrodynamic volume of the product and impurities. | - SEC may not be the ideal method for this separation. Consider RP-HPLC.- Use a column with a smaller pore size for better resolution of smaller molecules. |

| Peak Tailing | - Non-specific interactions with the column matrix. | - Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl).- Use a column with a more inert stationary phase. |

| Product Aggregation | - Hydrophobic interactions between conjugate molecules. | - Optimize the mobile phase pH and ionic strength.- Consider adding a small percentage of an organic modifier like isopropanol. |

Experimental Protocols

Detailed Protocol: Preparative RP-HPLC Purification of this compound

This protocol provides a starting point for the purification of this compound conjugates. Optimization may be required based on the specific impurities present in the crude sample.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column (e.g., 19 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

-

Crude this compound conjugate dissolved in a minimal amount of a suitable solvent (e.g., DMF or a mixture of acetonitrile and water)

Procedure:

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min for at least 3-5 column volumes, or until a stable baseline is achieved.

-

Sample Injection: Inject the dissolved crude product onto the equilibrated column.

-

Gradient Elution: Elute the bound compounds using a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

-

Fraction Collection: Collect fractions based on the UV chromatogram, typically monitoring at a wavelength where the diketone or another chromophore in the molecule absorbs (e.g., 254 nm or 280 nm).

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure this compound conjugate.

-

Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the purification of a PROTAC with a PEG linker, which can serve as a reference for what to expect when purifying this compound conjugates.[4]

| Purification Method | Purity Achieved | Yield | Key Advantages | Key Disadvantages |

| Preparative RP-HPLC | >98% | 60-80% | High resolution, good for removing closely related impurities. | Can be time-consuming, potential for product loss. |

| Flash Chromatography | 90-95% | 70-90% | Faster than preparative HPLC, good for initial cleanup. | Lower resolution, may not remove all impurities. |

| Size Exclusion Chromatography | Variable | >90% | Good for removing small molecule reagents and aggregates. | Poor resolution for molecules of similar size. |

Visualizations

References

- 2. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]

- 3. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]

How to control stoichiometry in Diketone-PEG11-Diketone reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling stoichiometry in Diketone-PEG11-Diketone reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of a this compound linker with a protein?

A1: The this compound linker reacts with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a protein, through a nucleophilic addition reaction to form an imine (Schiff base) linkage. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The reaction is reversible, so reaction conditions must be optimized to drive the equilibrium towards the formation of the conjugate.

Q2: What are the key factors influencing the stoichiometry of the this compound reaction?

A2: The primary factors influencing the stoichiometry of the conjugation reaction are:

-

Molar ratio of reactants: The ratio of this compound to the protein is a critical determinant of the final product distribution (e.g., mono-, di-, or poly-PEGylated protein).

-

pH of the reaction buffer: The pH affects the rate of imine formation. A slightly acidic pH (around 5-6) is often optimal, as it protonates the carbonyl group, making it more electrophilic, without excessively protonating the amine, which would render it non-nucleophilic.

-

Reaction time and temperature: These parameters influence the reaction kinetics and the stability of the reactants and products.

-

Protein concentration: Higher protein concentrations can favor intermolecular cross-linking, especially with a bifunctional linker like this compound.

Q3: How can I characterize the resulting PEGylated protein conjugate?

A3: A combination of analytical techniques is recommended for thorough characterization:

-

Size-Exclusion Chromatography (SEC): To separate PEGylated protein from unreacted protein and excess PEG linker, and to analyze the extent of aggregation.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate different PEGylated species (e.g., mono-, di-PEGylated) and positional isomers.

-

Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

Q4: What are the common applications of this compound linkers?

A4: this compound is a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, it serves as a flexible spacer to connect a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

Troubleshooting Guide

This guide addresses common issues encountered during Diketone-PEG

Technical Support Center: Improving the In Vivo Stability of ADCs with PEG Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to enhance the in vivo stability of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated ADC showing high levels of aggregation?

A1: Aggregation of ADCs, even those with PEG linkers, can occur due to several factors. The conjugation of hydrophobic payloads can still lead to intermolecular interactions despite the presence of a hydrophilic PEG linker.[1] Insufficient PEG chain length may not provide enough of a hydration shell or steric hindrance to prevent aggregation, especially with high drug-to-antibody ratios (DAR).[1] The conjugation process itself, including buffer conditions and temperature, can also induce aggregation.

Troubleshooting Steps:

-

Optimize PEG Linker Length: Longer PEG chains generally provide better shielding of hydrophobic payloads, thus reducing aggregation.[2][3] Consider using linkers with more ethylene (B1197577) glycol units (e.g., PEG8, PEG12, or PEG24).[2]

-

Evaluate Linker Architecture: Branched or multi-arm PEG linkers can create a denser hydrophilic shield, which can be more effective at solubilizing challenging payloads.[2][]

-

Control Drug-to-Antibody Ratio (DAR): High DARs increase the likelihood of aggregation. A balance must be struck between potency and stability, with typical DARs ranging from 2 to 4.[3]

-

Optimize Formulation: Ensure the formulation buffer has the optimal pH and includes excipients that minimize protein aggregation.

Q2: My PEGylated ADC is still clearing from circulation too rapidly. What are the potential causes and solutions?

A2: Rapid clearance of a PEGylated ADC can be attributed to several factors. While PEGylation is intended to increase the hydrodynamic volume and prolong circulation, issues such as residual aggregation, immunogenicity, or linker instability can lead to premature clearance.[2][3]

Troubleshooting Steps:

-

Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to determine if high molecular weight aggregates are present, as these are rapidly cleared by the reticuloendothelial system.[1]

-

Assess Immunogenicity: The presence of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated therapeutics.[5][6] This is a known phenomenon where subsequent doses of a PEGylated drug are cleared more rapidly than the first.[7] Consider screening for pre-existing or treatment-emergent anti-PEG antibodies.

-

Evaluate Linker Stability: Premature cleavage of the linker in circulation can lead to the release of the payload and altered pharmacokinetics of the antibody.[8] An in vivo plasma stability assay can help determine if the linker is stable.[1]

-

Increase PEG Length: Longer PEG chains generally lead to a longer plasma half-life and increased tumor exposure.[9][10] Studies have shown that ADC exposure increases with PEG size up to a certain point (e.g., PEG8), after which the benefit may plateau.[9]

Q3: How does the length of the PEG linker affect the in vitro potency and in vivo efficacy of my ADC?

A3: The length of the PEG linker presents a trade-off between pharmacokinetic benefits and potential impacts on potency.

-

In Vitro Potency: Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity.[10] This may be due to steric hindrance, where the longer linker interferes with the ADC's ability to bind to its target antigen or be internalized by the cell.

-

In Vivo Efficacy: Despite a potential decrease in in vitro potency, longer PEG linkers often enhance in vivo efficacy.[11] This is primarily due to improved pharmacokinetics, leading to prolonged circulation, increased drug exposure, and greater accumulation in tumor tissue.[10] The optimal PEG linker length is specific to the antibody, payload, and target, requiring empirical testing.[11]

Q4: What are the critical quality attributes to monitor when assessing the stability of a PEGylated ADC?

A4: A comprehensive stability analysis of a PEGylated ADC should include monitoring of both its physical and chemical stability.[12]

-

Physical Stability: The primary concern is aggregation.[13] This can be assessed using techniques like Size Exclusion Chromatography (SEC) to quantify high molecular weight species.[1]

-

Chemical Stability: This involves assessing the integrity of the covalent bond between the linker and the payload.[2] Premature drug release can lead to off-target toxicity.[] The drug-to-antibody ratio (DAR) should be monitored over time in plasma to assess linker stability.[15] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this analysis.[16]

Troubleshooting Guides

Issue: Unexpectedly High Aggregation in PEGylated ADC Samples

This guide provides a systematic approach to troubleshooting aggregation issues with your PEGylated ADC.

Visual Troubleshooting Workflow:

Caption: Troubleshooting decision tree for ADC aggregation.

Issue: Premature Payload Release in Plasma

This guide addresses the issue of linker instability leading to the premature release of the cytotoxic payload.

Visual Troubleshooting Workflow:

Caption: Troubleshooting premature ADC payload release.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker | ADC Clearance (mL/day/kg) | ADC Exposure (AUC) | Reference |

| No PEG | High | Low | [9] |

| PEG < 8 | Moderate | Moderate | [9] |

| PEG ≥ 8 | Low | High | [9] |

Data is generalized from trends observed in preclinical studies. Actual values are dependent on the specific ADC construct.

Table 2: Effect of PEG Linker on ADC Aggregation

| Linker Type | Payload | DAR | Aggregation (%) | Reference |

| Non-PEG | Hydrophobic | > 6 | > 30% | [17] |

| Mal-PEG8-COOH | Hydrophobic | ~4 | < 5% | [17] |

| PEG6 | DM1 | 7.3 | < 3% | [18] |

Experimental Protocols

Protocol 1: In Vivo Plasma Stability Assay

Objective: To assess the stability of the ADC in a physiological environment by measuring changes in DAR and the concentration of the free payload over time.[1]

Methodology:

-

Animal Model: Use healthy rodents (mice or rats).[11]

-

Administration: Administer the PEGylated ADC intravenously at a defined dose.[11]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr) post-injection.[11][19]

-

Sample Processing: Isolate plasma from the blood samples.[11]

-

Quantification:

-

Total Antibody: Use an ELISA to quantify the concentration of the total antibody.[8]

-

Conjugated ADC: Use an ELISA that detects both the antibody and the drug to measure the concentration of the ADC.[8]

-

Free Payload: Use LC-MS/MS to quantify the concentration of the released, free payload in the plasma.[8]

-

-

Data Analysis: Plot the change in average DAR and the concentration of free payload over time to determine the in vivo stability of the ADC.[1]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.[1]

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Column: A size-exclusion column suitable for monoclonal antibodies.

-

Mobile Phase: A phosphate-buffered saline (PBS) solution at a physiological pH is typically used.

-

Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[1]

-

Chromatographic Separation:

-

Inject the prepared sample onto the column.

-

Run the separation isocratically for approximately 20-30 minutes.[1]

-

-

Data Acquisition: Monitor the eluent at 280 nm.[1]

-

Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and any fragments. Calculate the percentage of each species relative to the total peak area. Compare the aggregation levels of the PEGylated ADC to the unconjugated antibody.[1]

Visual Workflow for ADC Stability Assessment:

Caption: Experimental workflow for ADC stability assessment.

Signaling Pathways and Mechanisms

Mechanism of PEG Linkers in Reducing ADC Aggregation:

Caption: Mechanism of PEG linkers in reducing ADC aggregation.

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. labinsights.nl [labinsights.nl]

- 5. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]

- 13. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]

- 15. ADC Plasma Stability Assay [iqbiosciences.com]

- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. purepeg.com [purepeg.com]

- 18. books.rsc.org [books.rsc.org]

- 19. benchchem.com [benchchem.com]

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Optimizing Protein Degradation

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands ensure specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.

This guide provides a comparative analysis of different PROTAC linkers, with a focus on the characteristics of a Diketone-PEG11-Diketone linker, to aid researchers in the rational design of potent and selective protein degraders.

The Central Role of the PROTAC Linker

The linker is not merely a passive spacer; it actively participates in orienting the target protein and the E3 ligase to facilitate efficient ternary complex formation. The length, composition, rigidity, and attachment points of the linker are all critical parameters that can significantly impact a PROTAC's performance. An optimally designed linker can enhance the stability of the ternary complex through favorable protein-protein interactions, a phenomenon known as positive cooperativity. Conversely, a suboptimal linker can lead to steric hindrance or unproductive binding modes, reducing degradation efficiency.

This compound: A Closer Look

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Let's break down its components:

-

PEG11: This indicates a polyethylene glycol chain consisting of 11 repeating ethylene (B1197577) glycol units. PEG linkers are known for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. They are also highly flexible, which can be advantageous in allowing the PROTAC to adopt a conformation that is conducive to ternary complex formation.

-

Diketone: The diketone moieties at the ends of the linker likely refer to functional groups that can be used for conjugation to the POI ligand and the E3 ligase ligand. Diketones can participate in various chemical reactions, making them versatile handles for PROTAC synthesis. In some contexts, diketone-containing fragments have been explored as covalent warheads that can form a bond with the target protein, potentially leading to enhanced potency and duration of action.

Comparison of PROTAC Linker Types

The most common motifs used in PROTAC linkers are PEG and alkyl chains. Each has distinct properties that influence the overall performance of the PROTAC.

| Linker Type | Key Characteristics | Advantages | Disadvantages |

| PEG Linkers | Hydrophilic, flexible, composed of repeating ethylene glycol units. | Improved solubility and cell permeability. Can be easily modified in length. | May have reduced metabolic stability. Can be more challenging and costly to synthesize compared to alkyl linkers. |

| Alkyl Linkers | Hydrophobic, flexible, composed of hydrocarbon chains. | Synthetically accessible and chemically stable. Can enhance membrane permeability. | Can limit aqueous solubility and cellular uptake. |

| Rigid Linkers | Contain cyclic structures (e.g., piperazine, piperidine, aromatic rings). | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. Can enhance metabolic stability. | May be more synthetically challenging. Less conformational freedom may hinder optimal ternary complex formation in some cases. |

| Clickable Linkers | Incorporate moieties like alkynes and azides for "click chemistry" synthesis. | Allows for rapid and efficient PROTAC synthesis. The resulting triazole moiety is metabolically stable. | The linker chemistry is part of the final molecule and can influence its properties. |

Impact of Linker Length on Degradation Efficiency

The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.

-

Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.

-

Too Long: A linker that is too long might lead to the formation of unproductive ternary complexes where the lysine (B10760008) residues on the target

A Comparative Guide to Diketone-PEG11-Diketone and Maleimide Linkers for Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the efficacy, stability, and safety profile of antibody-drug conjugates (ADCs). This guide provides an objective comparison of two distinct linker technologies: the well-established maleimide-based linkers and the emerging diketone-based linkers, specifically focusing on the conceptual framework of a Diketone-PEG11-Diketone linker. This comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their ADC development programs.

Executive Summary

Maleimide (B117702) linkers have been a cornerstone in ADC development, valued for their reactivity towards thiol groups on cysteine residues. However, concerns regarding the stability of the resulting thioether bond, particularly its susceptibility to the retro-Michael reaction, have prompted the exploration of alternative linker chemistries. Diketone-based linkers represent a newer class of conjugation moieties. While specific data on "this compound" is limited in the public domain for ADC applications, recent studies on cleavable α-alkylidene-β-diketone linkers offer a basis for comparison, highlighting a novel reduction-triggered payload release mechanism. This guide will delve into the chemical properties, conjugation mechanisms, stability, and potential advantages and disadvantages of each linker type.

Maleimide Linkers: The Incumbent Technology

Maleimide-based linkers are widely used in bioconjugation due to their high reactivity and specificity towards thiol groups, which are often introduced into antibodies through the reduction of disulfide bonds or by genetic engineering of cysteine residues. This allows for a degree of site-specificity in payload conjugation.

Conjugation Chemistry

The conjugation of a maleimide linker to a thiol-containing antibody proceeds via a Michael addition reaction, forming a stable thioether bond under mild physiological conditions (pH 6.5-7.5). The reaction is generally efficient and proceeds rapidly at room temperature.

Mass Spectrometry Analysis for Confirming Diketone-PEG11-Diketone Conjugation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of linker molecules is a critical aspect of modern drug development, particularly in the synthesis of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). Diketone-PEG11-Diketone is a bifunctional linker that utilizes the reactivity of diketones for conjugation and a polyethylene (B3416737) glycol (PEG) spacer to control physicochemical properties. Confirming the successful synthesis and purity of this linker is paramount, and mass spectrometry stands as the primary analytical technique for this purpose.

This guide provides a comparative overview of two common mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the analysis of this compound. We will delve into the principles of each technique, present expected experimental outcomes, and provide detailed protocols to aid researchers in selecting the optimal method for their needs.

Comparison of Mass Spectrometry Techniques

Both MALDI-TOF and ESI-MS are powerful tools for the analysis of PEGylated molecules. However, they operate on different principles, leading to distinct advantages and disadvantages for the analysis of a relatively small molecule like this compound.

| Feature | MALDI-TOF MS | ESI-MS |

| Ionization | Soft ionization, co-crystallization with a matrix | Soft ionization, formation of ions from solution |

| Typical Ions | Primarily singly charged ions ([M+H]⁺, [M+Na]⁺) | Multiply charged ions, adducts with solvent cations |

| Molecular Weight Range | Very high, suitable for large polymers and proteins | Broad, but can be complex for polydisperse samples |

| Sample Preparation | Requires finding a suitable matrix, potential for sample heterogeneity on the target | Relatively straightforward, direct infusion or coupling with liquid chromatography (LC) |

| Data Interpretation | Generally simpler spectra with clear PEG oligomer distributions | Can be complex due to multiple charge states and adducts, often requiring deconvolution |

| Fragmentation | In-source decay (ISD) can provide fragmentation information | Collision-induced dissociation (CID) in tandem MS (MS/MS) for detailed structural elucidation |

| Throughput | High, suitable for rapid screening | Can be coupled with LC for high-throughput analysis of complex mixtures |

Expected Experimental Data

Expected Mass-to-Charge Ratios (m/z):

The theoretical monoisotopic mass of the parent this compound molecule needs to be calculated based on its exact chemical formula. The observed m/z values in the mass spectrum will then correspond to this mass plus the mass of the ionizing adduct.

| Ionization Technique | Expected Predominant Ions | Theoretical m/z (example calculation needed) |

| MALDI-TOF | [M+Na]⁺ | Theoretical Mass + 22.9898 |

| [M+K]⁺ | Theoretical Mass + 38.9637 | |

| ESI-MS | [M+H]⁺ | Theoretical Mass + 1.0078 |

| [M+Na]⁺ | Theoretical Mass + 22.9898 | |

| [M+NH₄]⁺ | Theoretical Mass + 18.0344 | |

| [M+2H]²⁺ | (Theoretical Mass + 2*1.0078) / 2 |

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is crucial for confirming the structure of the synthesized linker. The fragmentation pattern will provide evidence for the presence of both the diketone and the PEG11 chain.

-

PEG Chain Fragmentation: A characteristic fragmentation pattern for PEG chains is the neutral loss of ethylene (B1197577) glycol units (44.0262 Da). This will result in a series of peaks separated by this mass difference in the MS/MS spectrum.

-

Diketone Fragmentation: The fragmentation of the diketone moieties will depend on the specific diketone structure. Common fragmentation pathways for 1,3-diketones include cleavage of the C-C bonds adjacent to the carbonyl groups.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound.

MALDI-TOF Mass Spectrometry Protocol

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately

-

A Comparative Guide to the NMR Spectroscopic Characterization of Diketone-PEG11-Diketone and Alternative Bifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bifunctional linkers is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure and purity of these critical reagents. This guide provides a comparative analysis of the NMR spectroscopic features of Diketone-PEG11-Diketone alongside common alternative polyethylene (B3416737) glycol (PEG)-based linkers, supported by referenced experimental data.

Quantitative NMR Data Comparison

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and compares them with experimentally determined values for common alternative bifunctional PEG linkers such as PEG-dithiol and PEG-diazide. These values are crucial for identifying the successful synthesis and purity of the respective linkers.

| Linker | Functional Group | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |

| This compound | Diketone (enol form) | ~15.8 (s, 1H, enolic -OH), ~5.6 (s, 1H, -C=CH-), ~2.3 (t, 2H, -CH₂-C=O), ~2.1 (s, 3H, -C(=O)-CH₃) | ~200-205 (C=O), ~185-195 (enol C-O), ~95-100 (-C=CH-) |

| PEG Backbone | ~3.6 (s, large, -O-CH₂-CH₂-O-) | ~70-71 (-O-CH₂-CH₂-O-) | |

| Linkage to Aryl Group | ~2.5-2.8 (m, -Ar-CH₂-) | ~30-40 (-Ar-CH₂-) | |

| PEG-Dithiol | Thiol | ~1.6 (t, 1H, -SH)[1] | Not readily available |

| Methylene adjacent to Thiol | ~2.7 (m, 2H, -CH₂-SH)[1] | ~25-30 (-CH₂-SH) | |

| PEG Backbone | ~3.6 (m, -O-CH₂-CH₂-O-)[1] | ~70-71 (-O-CH₂-CH₂-O-) | |

| PEG-Diazide | Methylene adjacent to Azide | ~3.3 (t, 2H, -CH₂-N₃)[2] | ~50.6 (-CH₂-N₃)[3] |

| PEG Backbone | ~3.6 (s, large, -O-CH₂-CH₂-O-)[2] | ~70-71 (-O-CH₂-CH₂-O-) | |

| Maleimide-PEG | Maleimide | ~6.7-7.0 (s, 2H, -CH=CH-)[4][5] | ~134 (-CH=CH-), ~170 (C=O) |

| PEG Backbone | ~3.5-3.8 (m, -O-CH₂-CH₂-O-)[4] | ~70-71 (-O-CH₂-CH₂-O-) |

Note: The chemical shifts for this compound are predicted based on typical values for diketones and PEG chains. The presence of keto-enol tautomerism in diketones can lead to multiple signals for the diketone moiety.[6]

Experimental Protocol: NMR Characterization of this compound

This protocol outlines the key steps for acquiring and analyzing ¹H and ¹³C NMR spectra for the structural verification of this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with key resonances of the analyte.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: Standard ¹H NMR experiment.

-

Parameters:

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation delay (d1): 1-5 seconds.

-

Spectral width: 0-16 ppm.

-

-

Analysis:

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks corresponding to the diketone functional groups, the PEG backbone, and any other relevant structural components. The integration ratio should be consistent with the expected number of protons in each environment.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to confirm the connectivity of the protons.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer (operating at the corresponding ¹³C frequency, e.g., 100 MHz).

-

Experiment: Proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

-

Parameters:

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

Relaxation delay (d1): 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

Analysis:

4. Data Interpretation Considerations:

-

For PEGylated molecules, the large, broad signal of the PEG backbone can sometimes obscure other nearby signals.

-

Be aware of ¹³C satellite peaks in ¹H NMR spectra, which arise from coupling between protons and the naturally abundant ¹³C isotope. These can sometimes be mistaken for impurity signals.

Visualizing the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In vitro assays to validate the efficacy of Diketone-PEG11-Diketone-based PROTACs

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assays essential for validating the efficacy of Proteolysis Targeting Chimeras (PROTACs). This document outlines key experimental methodologies and presents data in a clear, comparative format to aid in the rational design and advancement of potent protein degraders. While the focus is on general validation principles applicable to all PROTACs, it is important to note that specific linkers, such as the Diketone-PEG11-Diketone linker, are commercially available components for PROTAC synthesis. The assays described herein are fundamental for characterizing any newly synthesized PROTAC, including those utilizing such linkers.

The PROTAC Mechanism of Action: A Stepwise Validation Approach

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). Their mechanism can be broken down into a series of key events, each requiring robust in vitro validation:

-

Target Engagement: The PROTAC must bind to both the POI and an E3 ubiquitin ligase.

-

Ternary Complex Formation: The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. The stability and efficiency of this complex are critical for downstream efficacy.

-

Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin to the POI, marking it for degradation.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

dot graph PROTAC_MoA { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

PROTAC [label="PROTAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; POI [label="Protein of Interest (POI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-E3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination of POI"]; Proteasome [label="26S Proteasome"]; Degradation [label="POI Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amino_Acids [label="Recycled Amino Acids"];

subgraph "Cellular Environment" { PROTAC; POI; E3_Ligase; Ternary_Complex; Ubiquitination; Proteasome; Degradation; Amino_Acids; }

PROTAC -> Ternary_Complex; POI -> Ternary_Complex; E3_Ligase -> Ternary_Complex; Ternary_Complex -> Ubiquitination [label="Ubiquitin Transfer"]; Ubiquitination -> Proteasome [label="Recognition"]; Proteasome -> Degradation; Degradation -> Amino_Acids; } caption: "PROTAC Mechanism of Action."

Comparative Guide to In Vitro Validation Assays

The selection of appropriate in vitro assays is crucial for characterizing PROTACs and understanding their structure-activity relationships (SAR). The following tables provide a comparative overview of commonly used assays for each step of the PROTAC mechanism.

Table 1: Assays for Ternary Complex Formation

The formation of a stable ternary complex is a critical determinant of PROTAC potency. A variety of biophysical and biochemical assays can be employed to characterize this event.

| Assay | Principle | Throughput | Key Parameters Measured | Advantages | Disadvantages |

| AlphaLISA | Proximity-based immunoassay using donor and acceptor beads that generate a chemiluminescent signal when in close proximity. | High | Ternary complex formation, binding affinity, cooperativity. | Homogeneous, no-wash format; high sensitivity and wide dynamic range. | Requires tagged proteins or specific antibodies; susceptible to the "hook effect" at high concentrations. |

| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled binding partner. | Medium to High | Real-time ternary complex formation in live cells, binding kinetics, and stability. | Live-cell measurements provide physiological context; kinetic data acquisition. | Requires genetic modification of cells to express tagged proteins. |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Low to Medium | Binding affinity (KD), association (ka) and dissociation (kd) rates, cooperativity. | Real-time, label-free detection; provides detailed kinetic information. | Requires specialized instrumentation; one binding partner needs to be immobilized. |

| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two light-sensitive molecules when in close proximity. | High | Ternary complex formation and stability. | Sensitive to molecular proximity; can be adapted for high-throughput screening. | Requires labeling of proteins with a FRET pair; potential for spectral overlap and background fluorescence. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules. | Low | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction. | Requires large amounts of pure protein; low throughput. |

| Mass Photometry | Measures the mass of single molecules in solution by light scattering. | Low | Direct verification of ternary complex formation and stoichiometry. | Label-free, in-solution measurement; provides information on complex heterogeneity. | Requires specialized instrumentation; may not be suitable for very weak interactions. |

Table 2: Assays for Target Ubiquitination

Confirmation of target ubiquitination is a key step in validating the PROTAC's mechanism of action.

| Assay | Principle | Throughput | Key Parameters Measured | Advantages | Disadvantages |

| Western Blot | Immunodetection of ubiquitinated target protein after immunoprecipitation of the target. | Low | Increase in high molecular weight ubiquitinated species of the target protein. | Direct visualization of ubiquitination; widely accessible technique. | Semi-quantitative; can be laborious and time-consuming. |

| ELISA-based Assays (e.g., DELFIA) | Sandwich immunoassay to capture the target protein and detect ubiquitination using a specific antibody. | High | Quantitative measurement of target protein ubiquitination. | High-throughput compatible |

Safety Operating Guide

Essential Guide to the Safe Disposal of Diketone-PEG11-Diketone

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the disposal of Diketone-PEG11-Diketone, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on general best practices for laboratory chemical waste disposal and information regarding the disposal of polyethylene glycol (PEG) compounds. Polyethylene glycol is noted to be readily biodegradable[1]. However, the diketone functional groups may alter the toxicological and reactivity profile. It is imperative to obtain the specific SDS from your supplier for detailed handling and disposal instructions.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).